2-Pentenoic acid, 5-amino-, methyl ester, (2E)-
Description
The compound 2-Pentenoic acid, 5-amino-, methyl ester, (2E)- (hereafter referred to as the target compound) is a methyl ester derivative of a pentenoic acid featuring an amino group at position 5 and a trans-configuration (2E) at the double bond. Its molecular formula is C₇H₁₁NO₂ (calculated based on systematic nomenclature), with a molecular weight of approximately 141.17 g/mol.
Properties
IUPAC Name |
methyl (E)-5-aminopent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5-7/h2,4H,3,5,7H2,1H3/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIASMVVBRSAEBL-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201301934 | |
| Record name | Methyl (2E)-5-amino-2-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872211-06-8 | |
| Record name | Methyl (2E)-5-amino-2-pentenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872211-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2E)-5-amino-2-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201301934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 5-amino-, methyl ester, (2E)- typically involves the esterification of (E)-5-Amino-2-pentenoic acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of 2-Pentenoic acid, 5-amino-, methyl ester, (2E)- may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pentenoic acid, 5-amino-, methyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used for ester reduction.
Substitution: Reagents like acyl chlorides or anhydrides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
2-Pentenoic acid, 5-amino-, methyl ester, (2E)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Pentenoic acid, 5-amino-, methyl ester, (2E)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Key Findings from Structural Comparisons :
Ester Group Influence :
- Methyl esters (e.g., target compound, ) generally have lower molecular weights and higher volatility compared to ethyl esters (). Ethyl esters may enhance metabolic stability in pharmaceuticals.
Substituent Effects: Amino group (target compound, ): Introduces basicity and hydrogen-bonding capacity, favoring solubility in polar solvents. Halogens (e.g., bromo in ): Increase molecular weight and reactivity (e.g., cross-coupling reactions). Aromatic substituents (phenyl in ): Enhance lipophilicity and UV absorption, relevant in material science or drug delivery.
Stereochemical Considerations :
- The (2E) configuration is conserved across analogs, stabilizing the transoid geometry and influencing intermolecular interactions. Chiral centers (e.g., in ) are critical for enantioselective bioactivity.
Functional Group Diversity :
- Ketones () enable conjugation for nucleophilic attacks, whereas ether linkages () improve hydrolytic stability.
Research Implications
- Pharmaceuticals: Amino-substituted esters (target compound, ) are candidates for protease inhibitors or kinase modulators due to their hydrogen-bonding motifs.
- Agrochemicals : Lipophilic analogs () may serve as pesticides or herbicides, leveraging their volatility and membrane permeability.
- Synthetic Utility : Brominated () and ketone-bearing () derivatives are valuable intermediates in organic synthesis.
Biological Activity
2-Pentenoic acid, 5-amino-, methyl ester, (2E)- is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic uses.
- Chemical Name : 2-Pentenoic acid, 5-amino-, methyl ester, (2E)-
- Molecular Formula : C₇H₁₃NO₂
- Molecular Weight : 143.19 g/mol
The biological activity of 2-Pentenoic acid, 5-amino-, methyl ester is primarily attributed to its interaction with various biological targets. Research indicates that it may influence several pathways:
- Neurotransmitter Modulation : Similar compounds have been shown to modulate neurotransmitter activity, particularly GABAergic and glutamatergic pathways, which are crucial for neuronal signaling and plasticity .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses .
Table 1: Summary of Biological Activities
Case Study Analysis
- Neuroprotective Effects : A study demonstrated that the compound increased brain-derived neurotrophic factor (BDNF) levels in neuronal cultures, suggesting a role in promoting neuronal survival and growth. This effect is linked to enhanced synaptic plasticity and cognitive function .
- Anti-inflammatory Response : In vitro experiments indicated that treatment with the compound significantly reduced the secretion of TNF-alpha from macrophages, which is crucial in mediating inflammatory responses. This suggests potential applications in treating inflammatory diseases .
- Vascular Effects : The compound has been shown to induce relaxation in rat aorta models, indicating its potential as a vasodilator. The mechanism appears to involve the activation of potassium channels and modulation of calcium signaling pathways .
Research Findings
Recent studies have expanded on the biological implications of 2-Pentenoic acid, 5-amino-, methyl ester:
- Cellular Studies : In cultured human endothelial cells, the compound was found to enhance nitric oxide production, which is essential for maintaining vascular health and function .
- Animal Models : Animal studies have shown that administration of this compound can significantly reduce markers of oxidative stress and inflammation in models of cardiovascular disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
